molecular formula C19H26N6O2 B2962139 N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine CAS No. 942790-18-3

N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine

Cat. No.: B2962139
CAS No.: 942790-18-3
M. Wt: 370.457
InChI Key: SZGSWEPVTPINPS-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with morpholine and ethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine typically involves the reaction of 3-ethylphenylamine with 4,6-dichloro-1,3,5-triazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The intermediate product is then reacted with morpholine under similar conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the ethylphenyl group.

    Reduction: Reduced derivatives of the triazine ring.

    Substitution: Substituted triazine derivatives with different functional groups.

Scientific Research Applications

N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazine ring and morpholine groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine: Unique due to its specific substitution pattern on the triazine ring.

    N-(3-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine: Similar structure but with a methyl group instead of an ethyl group.

    N-(3-ethylphenyl)-4,6-dipiperidino-1,3,5-triazin-2-amine: Similar structure but with piperidine groups instead of morpholine.

Uniqueness

This compound stands out due to its specific combination of substituents, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(3-ethylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-2-15-4-3-5-16(14-15)20-17-21-18(24-6-10-26-11-7-24)23-19(22-17)25-8-12-27-13-9-25/h3-5,14H,2,6-13H2,1H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGSWEPVTPINPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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